Cas no 106830-34-6 (4-Iodo-1h-indole-3-carboxylic acid)

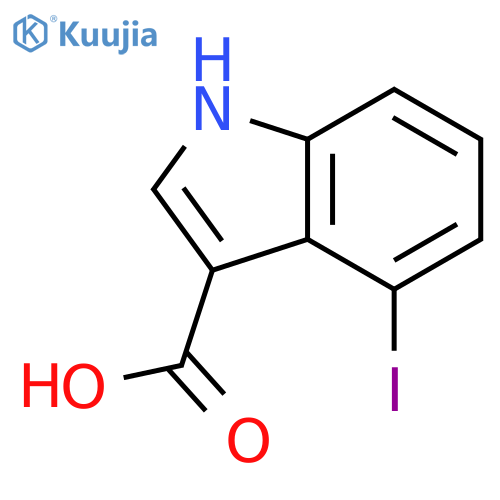

106830-34-6 structure

商品名:4-Iodo-1h-indole-3-carboxylic acid

CAS番号:106830-34-6

MF:C9H6INO2

メガワット:287.053914546967

MDL:MFCD15474906

CID:2182645

PubChem ID:13978437

4-Iodo-1h-indole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-1h-indole-3-carboxylic acid

- CS-0440712

- DB-272575

- 4-IODO-1H-INDOLE-3-CARBOXYLICACID

- SB30462

- 106830-34-6

- DTXSID80553665

-

- MDL: MFCD15474906

- インチ: InChI=1S/C9H6INO2/c10-6-2-1-3-7-8(6)5(4-11-7)9(12)13/h1-4,11H,(H,12,13)

- InChIKey: BXGFEEUHEUALFB-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C(=CNC2=C1)C(=O)O)I

計算された属性

- せいみつぶんしりょう: 286.94433g/mol

- どういたいしつりょう: 286.94433g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

4-Iodo-1h-indole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM148308-1g |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 95% | 1g |

$805 | 2021-08-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0454-250mg |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 96% | 250mg |

3561.78CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0454-5g |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 96% | 5g |

41384.47CNY | 2021-05-07 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0454-1g |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 96% | 1g |

¥12066.64 | 2025-01-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511379-250mg |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 98% | 250mg |

¥4985.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1511379-500mg |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 98% | 500mg |

¥7530.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1126140-1g |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 95% | 1g |

$1545 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1126140-250mg |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 95% | 250mg |

$480 | 2025-02-28 | |

| eNovation Chemicals LLC | Y1126140-250mg |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 95% | 250mg |

$480 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1126140-500mg |

4-Iodo-1H-indole-3-carboxylic acid |

106830-34-6 | 95% | 500mg |

$825 | 2024-07-28 |

4-Iodo-1h-indole-3-carboxylic acid 関連文献

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

106830-34-6 (4-Iodo-1h-indole-3-carboxylic acid) 関連製品

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:106830-34-6)4-Iodo-1h-indole-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):605.0